molecular formula C10H11N3O B7943183 2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol

2-(4-Phenyl-1h-1,2,3-triazol-1-yl)ethanol

Cat. No.: B7943183
M. Wt: 189.21 g/mol
InChI Key: URQVLQCHCGFDBB-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. This compound features a triazole ring substituted with a phenyl group and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol typically involves a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity. The general procedure involves the reaction of phenyl azide with propargyl alcohol in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate .

Industrial Production Methods

On an industrial scale, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and catalysts, and the product is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
  • 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol
  • 1,2,3-Triazole analogues of combretastatin A-4

Uniqueness

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol moiety provides additional reactivity and solubility, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(4-phenyltriazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-7-6-13-8-10(11-12-13)9-4-2-1-3-5-9/h1-5,8,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQVLQCHCGFDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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